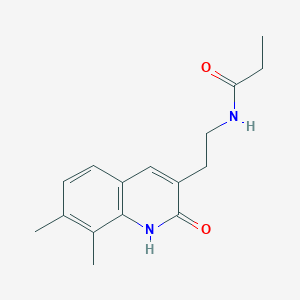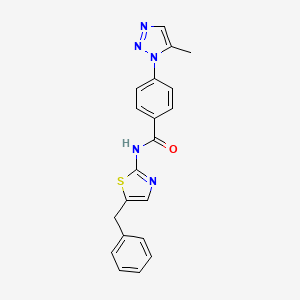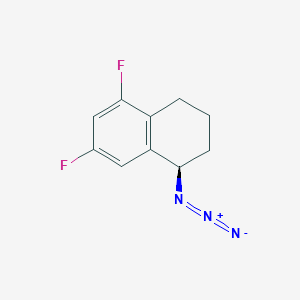
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to DMQX involves the condensation of certain precursors in refluxing ethanol . For instance, the condensation of 16a with cyanoacetic acid hydrazide 54 in refluxing ethanol gives the corresponding acetohydrazide 55 . This acetohydrazide is considered a reactive synthetic precursor for the synthesis of several heterocycles .Molecular Structure Analysis
The molecular structure of DMQX is based on the quinoline moiety, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The quinoline moiety in DMQX is substituted with a dimethyl group at positions 7 and 8, and an oxo group at position 2.Chemical Reactions Analysis
The quinoline moiety in DMQX can undergo various chemical reactions. For instance, it can react with ethene-1,2,3,4-tetracarbonitrile to synthesize new pyrano[3,2-c]quinolones . It can also react with cyanoacetic acid hydrazide to synthesize various heterocycles .Aplicaciones Científicas De Investigación
Anticancer Applications
Synthesis and Biological Evaluation
A study by Matiadis et al. (2013) involved the synthesis and evaluation of quinolinone-3-aminoamide derivatives, which included compounds structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide. These compounds were evaluated for their potency in inhibiting cancer cell growth, highlighting their potential as anticancer agents (Matiadis et al., 2013).
DNA-Intercalating Antitumor Agents
Atwell et al. (1989) synthesized phenyl-substituted derivatives of a similar compound, evaluating their in vivo antitumor activity. This research underscores the relevance of such compounds in cancer treatment, particularly in how they interact with DNA (Atwell et al., 1989).
Biochemical Interactions
Reversal of Multidrug Resistance
A study by Hyafil et al. (1993) investigated GF120918, a compound structurally related to this compound, for its ability to reverse multidrug resistance. This research is significant in understanding how such compounds can enhance the efficacy of chemotherapeutic drugs (Hyafil et al., 1993).
Sigma-2 Receptor Probes
A study conducted by Xu et al. (2005) on radiolabeled benzamide analogs, including ones similar to the compound , focused on their binding to sigma-2 receptors. This highlights their potential use in studying these receptors, which are implicated in various biological processes (Xu et al., 2005).
Influence on Blood Coagulation
Research by Limanskii et al. (2009) on derivatives of a similar compound demonstrated their role as hemostatics, influencing blood coagulation. This illustrates the compound's potential application in therapeutic areas related to blood coagulation (Limanskii et al., 2009).
Cobalt-Promoted Dimerization
A study by Grigorjeva and Daugulis (2015) on the dimerization of aminoquinoline benzamides, similar in structure to the compound of interest, explored its chemical reactivity. This research is crucial for understanding the compound's behavior in various chemical reactions (Grigorjeva & Daugulis, 2015).
Direcciones Futuras
The interesting pharmaceutical and biological activities of compounds like DMQX make them valuable in drug research and development . Future research could focus on exploring the synthetic methodologies of DMQX derivatives and their utility in the synthesis of fused ring systems . Additionally, the biological evaluation and the synthetic applications of DMQX and its related compounds could be further investigated .
Propiedades
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-14(19)17-8-7-13-9-12-6-5-10(2)11(3)15(12)18-16(13)20/h5-6,9H,4,7-8H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQJYKYSWYIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)
![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)
![1-[5-Tert-butyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2829223.png)


![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)